molecular formula C11H12O2 B2524356 2-(1-Methylcyclopropyl)benzoic acid CAS No. 1379246-31-7

2-(1-Methylcyclopropyl)benzoic acid

Cat. No.: B2524356
CAS No.: 1379246-31-7
M. Wt: 176.215
InChI Key: DACFJVCFVNMHEA-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a cornerstone of organic chemistry, with wide-ranging applications from food preservation to the synthesis of pharmaceuticals and polymers. preprints.org The reactivity and biological activity of these compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the benzoic acid moiety, thereby affecting its acidity, reactivity in electrophilic aromatic substitution, and its interaction with biological targets. The introduction of various functional groups has led to the development of a vast library of benzoic acid derivatives with tailored properties, serving as analgesics, anti-inflammatories, and anticancer agents. researchgate.net

Structural Distinctiveness of the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl group is a unique substituent that imparts specific stereoelectronic properties to the parent molecule. The cyclopropyl (B3062369) ring itself is characterized by significant ring strain, leading to C-C bonds with increased p-character. This feature gives the cyclopropyl group electronic properties that are often compared to those of a vinyl group. The addition of a methyl group to the C1 position of the cyclopropyl ring introduces a tertiary carbon center, further influencing the steric and electronic environment of the substituent.

Research Significance of Cyclopropyl-Substituted Aromatic Systems

Cyclopropyl-substituted aromatic systems are of considerable interest in medicinal chemistry. The incorporation of a cyclopropyl ring into a drug candidate can offer several advantages, including:

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule in a specific conformation, which may be optimal for binding to a biological target.

Potency and Selectivity: The unique electronic properties of the cyclopropyl group can lead to enhanced binding affinity and selectivity for a particular receptor or enzyme.

Aims and Scope of the Academic Research Outline

This article will provide a detailed theoretical and predictive analysis of 2-(1-methylcyclopropyl)benzoic acid. The subsequent sections will delve into its predicted chemical and physical properties, spectroscopic characteristics, and potential applications in medicinal chemistry and materials science, all based on established chemical principles and data from analogous structures. The aim is to construct a comprehensive profile of the compound, highlighting its potential as a valuable building block in organic synthesis and drug discovery, while clearly noting the absence of extensive experimental validation in the current body of scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(6-7-11)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFJVCFVNMHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379246-31-7
Record name 2-(1-methylcyclopropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

Interactive Data Table: Predicted Properties of 2-(1-Methylcyclopropyl)benzoic acid

PropertyPredicted ValueSource
Molecular Formula C11H12O2-
Molecular Weight 176.21 g/mol -
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 176.08373 g/mol PubChem
Monoisotopic Mass 176.08373 g/mol PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Heavy Atom Count 13PubChem
Formal Charge 0PubChem
Complexity 184PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Note: The data in this table is predicted by computational methods and has not been experimentally verified.

Advanced Spectroscopic and Analytical Characterization of 2 1 Methylcyclopropyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-field NMR analysis, including one-dimensional and two-dimensional experiments, is critical for the unambiguous assignment of all proton and carbon signals in 2-(1-methylcyclopropyl)benzoic acid.

High-Field Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring. The proton ortho to the carboxyl group (H-6) would likely appear at the most downfield position in this region due to the deshielding effects of the carboxyl and cyclopropyl groups. The other aromatic protons (H-3, H-4, and H-5) would resonate at slightly higher fields.

The cyclopropyl methylene (B1212753) protons are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to appear as two separate multiplets. The methyl protons on the cyclopropyl group would likely present as a singlet. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (COOH)> 10.0bs
Aromatic (H-6)~ 7.9 - 8.1d
Aromatic (H-3, H-4, H-5)~ 7.2 - 7.6m
Cyclopropyl (CH₂)~ 0.8 - 1.2m
Methyl (CH₃)~ 1.5s

Predicted values are based on the analysis of similar structures and standard NMR chemical shift increments. d = doublet, m = multiplet, s = singlet, bs = broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. uni.lu The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon attached to the carboxyl group (C-1) and the carbon attached to the cyclopropyl group (C-2) being the most deshielded among them. The quaternary carbon of the cyclopropyl group and the methyl carbon will also be readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)~ 170 - 175
Aromatic (C-1)~ 130 - 135
Aromatic (C-2)~ 140 - 145
Aromatic (C-3, C-4, C-5, C-6)~ 125 - 130
Quaternary Cyclopropyl (C)~ 20 - 25
Cyclopropyl (CH₂)~ 15 - 20
Methyl (CH₃)~ 20 - 25

Predicted values are based on the analysis of similar structures and standard NMR chemical shift increments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would be crucial for establishing the connectivity of the aromatic protons and confirming the relationships between the diastereotopic cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. chemicalbook.com This would definitively link the proton signals of the aromatic, cyclopropyl, and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons. Key HMBC correlations would be expected between the methyl protons and the quaternary cyclopropyl carbon, as well as the adjacent aromatic carbon (C-2). Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This would be instrumental in confirming the ortho substitution pattern by showing a spatial relationship between the methyl protons of the cyclopropyl group and the H-6 proton of the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula. For this compound (C₁₁H₁₂O₂), the predicted monoisotopic mass provides a target for experimental verification.

Table 3: Predicted HRMS Data for this compound

AdductPredicted m/z
[M+H]⁺177.09100
[M+Na]⁺199.07294
[M-H]⁻175.07644

Data sourced from PubChem. m/z = mass-to-charge ratio.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of benzoic acid derivatives often proceeds through characteristic losses. For this compound, the fragmentation pathway is expected to involve:

Loss of water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of carbon monoxide ([M+H-CO]⁺): Following the loss of water.

Loss of the carboxyl group ([M+H-COOH]⁺): Resulting in a C₁₀H₁₁⁺ fragment.

Cleavage of the cyclopropyl ring: This could lead to a variety of smaller fragment ions.

A detailed analysis of the MS/MS spectrum would allow for the proposal of a fragmentation mechanism, providing further confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and distinguishing it from its isomers. In a typical GC-MS analysis, the compound is volatilized and separated on a capillary column before being fragmented and detected by a mass spectrometer.

The retention time in the gas chromatogram is a key identifier. For benzoic acid derivatives, columns such as a DB-5 or HP-5MS are commonly used. scholarsresearchlibrary.comnist.gov The oven temperature is programmed to ramp up, ensuring the separation of compounds with different boiling points. nih.gov For instance, a program might start at 100°C and increase to 220°C. nih.gov Due to the polarity and potential for thermal degradation of carboxylic acids, derivatization is often employed. Converting the carboxylic acid to a more volatile and stable ester, such as a trimethylsilyl (B98337) (TMS) ester, can improve chromatographic peak shape and reproducibility. nih.gov

The mass spectrum provides definitive structural information. Upon electron ionization, this compound would be expected to produce a characteristic fragmentation pattern. The molecular ion peak [M]+ would correspond to its molecular weight (176.22 g/mol ). uni.lu Key fragments would likely arise from the loss of the carboxylic group (COOH, 45 Da) and fragmentation of the cyclopropyl ring. The base peak is often a stable fragment; for benzoic acid, the C6H5CO+ fragment at m/z 105 is prominent. researchgate.net For this compound, a significant fragment would be expected from the cleavage of the cyclopropyl group. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions can provide further confirmation. uni.lu

Isomeric differentiation, for example between 2-, 3-, and 4-(1-Methylcyclopropyl)benzoic acid, is achievable as the different substitution patterns on the benzene ring will lead to distinct retention times and potentially subtle differences in their mass fragmentation patterns.

Table 1: Predicted GC-MS Data for this compound Adducts

Adduct Predicted m/z
[M+H]+ 177.09100
[M+Na]+ 199.07294
[M-H]- 175.07644
[M+NH4]+ 194.11754
[M+K]+ 215.04688
[M+H-H2O]+ 159.08098

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and analyze the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. mdpi.com

The most notable features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. spectroscopyonline.com

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, which form dimers in the solid state and in concentrated solutions. spectroscopyonline.comdocbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹ for benzoic acid), while aliphatic C-H stretches from the methyl and cyclopropyl groups are expected just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹ for an aromatic carboxylic acid, due to conjugation with the benzene ring. spectroscopyonline.com For benzoic acid, this peak is observed around 1685-1700 cm⁻¹. spectroscopyonline.comdocbrown.info

C-O Stretch and O-H Bend: The spectrum will also feature bands corresponding to the C-O stretching vibration (around 1320-1210 cm⁻¹) and the out-of-plane O-H bending vibration (a broad band around 960-900 cm⁻¹). spectroscopyonline.comdocbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of peaks unique to the molecule, including C-C stretches and various bending vibrations of the aromatic and cyclopropyl rings. docbrown.info

By comparing the experimental spectrum with databases and with the known spectra of related compounds like benzoic acid, a definitive identification and structural confirmation can be made. nist.govliverpool.ac.uk

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Appearance
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very Broad, Strong
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
C=O Stretch (Carbonyl) 1710 - 1680 Strong, Sharp
C=C Aromatic Stretch 1600 - 1450 Medium to Weak
C-O Stretch 1320 - 1210 Strong

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the expected solid-state conformation can be inferred from the extensive crystallographic data of other benzoic acid derivatives. crystallography.netnih.gov

Benzoic acids almost universally crystallize as centrosymmetric dimers, linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. core.ac.uknih.gov This robust hydrogen-bonding motif, forming an R²₂(8) graph-set ring, is a defining feature of their crystal packing. It is highly probable that this compound would adopt this dimeric structure.

The analysis would determine precise bond lengths, bond angles, and torsion angles. Key parameters of interest would be the dihedral angle between the plane of the benzoic acid ring and the plane of the carboxylic acid group. Steric hindrance from the ortho-substituted 1-methylcyclopropyl group may cause this group to twist out of the plane of the benzene ring to minimize repulsion. The conformation of the cyclopropyl ring relative to the aromatic ring would also be defined. These structural details are crucial for understanding the molecule's shape and how it interacts with its environment. nih.gov

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and quantitative purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile or thermally sensitive compounds like carboxylic acids. A reversed-phase HPLC method would be most suitable for this compound.

Stationary Phase: A C18 or a more polar-embedded column (like an RP-Amide) is typically used. sigmaaldrich.com For instance, a Zorbax SB-Aq column is effective for separating benzoic acid derivatives. ekb.eg

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid (TFA) or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent (like acetonitrile (B52724) or methanol) is common. sigmaaldrich.comekb.eg

Detection: UV detection is ideal, as the benzene ring provides strong chromophores. The detection wavelength would be set around 205-230 nm to maximize sensitivity. ekb.egresearchgate.net

This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. ekb.eg

Gas Chromatography (GC)

As a standalone technique, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile compounds. For this compound, its volatility may be sufficient for GC analysis, but derivatization to its methyl or silyl (B83357) ester is often recommended to prevent issues like peak tailing caused by the polar carboxylic acid group. researchgate.net

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or TR-1) would be appropriate. nist.govresearchgate.net

Conditions: The injector and detector temperatures would be set sufficiently high to ensure complete vaporization without degradation. A programmed temperature ramp for the oven would be used to achieve good separation of any potential volatile impurities. scholarsresearchlibrary.com

GC-FID analysis provides a reliable measure of the percentage purity based on the relative peak areas of all detected components.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

The molecule this compound is achiral. It does not possess a stereocenter and does not have enantiomers. Therefore, it will not exhibit a circular dichroism spectrum, and chiroptical techniques are not applicable for its stereochemical analysis. nih.gov These methods are only relevant for chiral compounds, where they are invaluable for distinguishing between enantiomers. nih.govrsc.org

Computational and Theoretical Studies on 2 1 Methylcyclopropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule like 2-(1-methylcyclopropyl)benzoic acid. These methods provide insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for predicting the molecular structure and vibrational spectra of organic compounds. mdpi.comresearchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. mdpi.com This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the positioning of the cyclopropyl (B3062369) group would be determined. It is expected that the carboxylic acid group would be nearly coplanar with the benzene ring to maximize conjugation, although steric hindrance from the adjacent cyclopropyl group could cause some deviation. researchgate.net

Furthermore, DFT calculations can predict spectroscopic properties. The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule, such as the characteristic C=O and O-H stretching frequencies of the carboxylic acid. uwosh.edu Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Data Type Predicted Value (Illustrative) Notes
1H NMR Chemical Shift (COOH) 10-12 ppmThe acidic proton is typically downfield.
13C NMR Chemical Shift (C=O) 170-180 ppmCharacteristic for a carboxylic acid carbonyl carbon.
IR Stretching Frequency (C=O) 1700-1725 cm-1This can be influenced by hydrogen bonding.
IR Stretching Frequency (O-H) 2500-3300 cm-1A broad band due to hydrogen bonding.

This table presents illustrative data based on typical values for benzoic acid derivatives.

For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. osti.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate single-point energies for the optimized geometry. These high-accuracy energies are crucial for calculating thermodynamic properties such as the enthalpy of formation and for comparing the relative stabilities of different conformers.

The electronic properties of this compound can be understood through an analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. uwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

The distribution of these orbitals would likely show the HOMO localized on the electron-rich benzene ring and the LUMO associated with the carboxylic acid group. The molecular electrostatic potential (MEP) map would further illustrate the electron distribution, highlighting the electrophilic and nucleophilic regions of the molecule. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows for different spatial arrangements, or conformations. Understanding these conformations and the energy associated with them is key to comprehending the molecule's behavior.

Rotation around the single bond connecting the cyclopropyl group to the benzene ring and the bond between the benzene ring and the carboxylic acid group will have associated energy barriers. msu.edu These barriers arise from steric hindrance between adjacent groups. For this compound, the proximity of the methylcyclopropyl group and the carboxylic acid group at the ortho position will lead to significant steric repulsion. uky.edu

Computational methods can map the potential energy surface for rotation around these bonds. This would reveal the most stable (lowest energy) conformations and the transition states (energy maxima) between them. The energy difference between the stable conformer and the transition state is the rotational barrier. It is expected that the rotational barrier for the C-C bond between the ring and the carboxyl group would be influenced by the bulky cyclopropyl substituent.

The cyclopropyl group is characterized by significant ring strain due to its C-C-C bond angles being constrained to 60°, a substantial deviation from the ideal sp3 bond angle of 109.5°. utexas.edulibretexts.org This angle strain results in the C-C bonds of the cyclopropane (B1198618) ring having a higher p-character, often described as "bent bonds."

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, which is often not accessible through experimental techniques alone. For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, interactions with its environment, and potential to form larger assemblies. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation and reactivity of a solute molecule. For carboxylic acids such as benzoic acid, the solvent's polarity and its ability to form hydrogen bonds are critical. libretexts.orgresearchgate.net MD simulations can model these interactions explicitly, providing a picture of how solvent molecules arrange themselves around the solute and how this affects the solute's structure and energy.

In aqueous solutions, water molecules can form hydrogen bonds with the carboxylic acid group of this compound. The solubility and conformation are a balance between the hydrophilic nature of the carboxylic acid group and the hydrophobic character of the benzene ring and the methylcyclopropyl group. libretexts.org The protonation state of the carboxylic acid, which is dependent on the pH of the solution, dramatically alters its interaction with the solvent. The neutral, protonated form is less soluble in water than the deprotonated, anionic form (benzoate), which is more hydrophilic due to its negative charge. nih.gov

Simulations on benzoic acid have shown that in mixed solvents, such as water-ethanol mixtures, the solubility increases with the proportion of the organic co-solvent. researchgate.net This is attributed to the favorable interactions between the non-polar parts of the benzoic acid molecule and the ethanol (B145695) molecules. It is expected that this compound would exhibit similar behavior, with the added hydrophobicity of the methylcyclopropyl group potentially leading to even greater solubility in non-polar solvents.

Table 1: Predicted Influence of Solvent on this compound Properties

Solvent TypeExpected Predominant InteractionsPredicted Effect on ConformationPredicted Solubility
Polar Protic (e.g., Water, Ethanol) Hydrogen bonding with the carboxylic acid group. libretexts.orgCompact conformation of the hydrophobic parts to minimize contact with water.Low to moderate, pH-dependent. libretexts.orgnih.gov
Polar Aprotic (e.g., DMSO, DMF) Dipole-dipole interactions.More flexible conformations are possible.Moderate to high. researchgate.net
Non-Polar (e.g., Hexane, Toluene) Van der Waals / London dispersion forces with the aromatic ring and cyclopropyl group. libretexts.orgExtended conformations are likely favored.High.

This table is illustrative and based on general principles of solubility and intermolecular forces for similar benzoic acid structures.

Intermolecular Interactions and Self-Assembly Propensities

This compound possesses functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding via the carboxylic acid group and π-π stacking involving the benzene ring. These interactions are fundamental to the molecule's potential to form dimers or larger aggregates in a process known as self-assembly.

The carboxylic acid group is particularly prone to forming strong, dimeric hydrogen-bonded structures. This is a well-documented phenomenon for benzoic acid in the solid state and in non-polar solvents. researchgate.net MD simulations can be employed to investigate the stability of these dimers and to explore the conditions under which they form.

Furthermore, studies on other functionalized benzoic acids have demonstrated their ability to self-assemble into complex, ordered supramolecular structures, such as honeycomb nets. researchgate.net The specific geometry and electronic nature of the substituents on the benzoic acid core dictate the resulting architecture. The presence of the bulky, non-planar 1-methylcyclopropyl group in this compound would introduce specific steric constraints that could lead to unique self-assembly patterns, differing from those of simpler benzoic acids. These complex structures can be investigated using MD simulations to understand their formation and stability. rsc.org

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including identifying the transition states that connect reactants to products. For this compound, several types of reactions can be studied computationally.

Key reactions involving the carboxylic acid group include esterification, formation of acid halides, and decarboxylation. firsthope.co.in The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation. The carboxyl group is a deactivating, meta-directing group, meaning that electrophilic attack is most likely to occur at the positions meta to the carboxyl group. firsthope.co.inpatsnap.com

Theoretical calculations, often using Density Functional Theory (DFT), can map out the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in an esterification reaction with an alcohol, computational models can identify the tetrahedral intermediate and the transition states leading to its formation and collapse. The calculated activation energies can then be used to predict reaction rates and understand how substituents, like the 1-methylcyclopropyl group, might influence the reaction's feasibility.

Studies on the fragmentation of deprotonated benzoic acids in mass spectrometry have revealed interesting gas-phase reactions, such as the loss and even re-addition of carbon dioxide. sci-hub.se Computational methods are vital for understanding the structures and stabilities of the ions and radical ions involved in these processes.

Table 2: Common Reactions of Benzoic Acids and Loci of Interest for Computational Study

Reaction TypeDescriptionKey Computational Focus
Esterification Reaction with an alcohol in the presence of an acid catalyst to form an ester. firsthope.co.inTransition state for nucleophilic attack on the carbonyl carbon; stability of the tetrahedral intermediate.
Electrophilic Aromatic Substitution (e.g., Nitration) Reaction with a nitrating agent to add a nitro group to the aromatic ring, directed to the meta position. firsthope.co.inpatsnap.comStructure and stability of the sigma complex (arenium ion) intermediate; regioselectivity.
Decarboxylation Loss of carbon dioxide from the carboxyl group, typically under harsh conditions. firsthope.co.inEnergy barrier for C-C bond cleavage; stability of the resulting carbanion/radical.
Reduction Conversion of the carboxylic acid to a primary alcohol using a reducing agent. firsthope.co.inMechanism of hydride transfer to the carbonyl carbon.

This table outlines general reactions for benzoic acids that can be investigated for the specific case of this compound using computational methods.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the formation of various derivatives through reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification of carboxylic acids, including benzoic acid derivatives, is a fundamental reaction in organic chemistry. While specific kinetic studies for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar sterically hindered benzoic acids. The reaction typically involves treatment with an alcohol in the presence of an acid catalyst.

Kinetic studies on the esterification of benzoic acid with alcohols like 1-butanol have shown the reaction to be first order with respect to the benzoic acid. researchgate.netdnu.dp.ua The activation energies for both the forward and reverse reactions have been determined, providing insight into the energy profile of the process. researchgate.netdnu.dp.ua For instance, in the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the activation energy for the forward reaction was found to be 58.40 kJ·mol⁻¹. researchgate.netdnu.dp.ua It is expected that the steric hindrance posed by the 1-methylcyclopropyl group at the ortho position would influence the rate of esterification, likely requiring more forcing conditions or specialized catalysts to achieve high yields.

A study on the esterification of benzoic acid with ethanol using a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provided insights into the surface reaction kinetics on heterogeneous acid catalysts. mdpi.com Such models could be applicable to predict the behavior of this compound under similar catalytic conditions.

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

ParameterValueReference
Reaction Order (w.r.t. Benzoic Acid)1 researchgate.netdnu.dp.ua
Activation Energy (Forward Reaction)58.40 kJ·mol⁻¹ researchgate.netdnu.dp.ua
Activation Energy (Reverse Reaction)57.70 kJ·mol⁻¹ researchgate.netdnu.dp.ua
Thermal Effect622 J·mol⁻¹ researchgate.netdnu.dp.ua

Data presented is for the parent compound, benzoic acid, and serves as a reference for the expected kinetic behavior.

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. youtube.com General methods for the amidation of carboxylic acids are well-established and can be applied to this specific compound. nih.gov

In the context of peptide synthesis, the carboxylic acid group could be coupled with an amino acid or peptide fragment. This would involve standard peptide coupling reagents to facilitate the formation of the amide bond.

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. wikipedia.org

Decarboxylation, the removal of the carboxyl group, is another possible transformation. For aromatic carboxylic acids, this reaction can be challenging and often requires harsh conditions. However, methods for the decarboxylation of benzoic acid derivatives have been developed, including those that proceed via a radical mechanism. nih.gov For instance, decarboxylative hydroxylation to produce phenols has been achieved at mild temperatures through photoinduced processes. nih.gov The presence of a hydroxyl group in the para position to the carboxyl group has been shown to facilitate decarboxylation in plant cell cultures. nih.gov Furthermore, multifunctional catalysts have been developed for the selective decarboxylation of hydroxybenzoic acid derivatives. rwth-aachen.de

Reactivity of the Aromatic Ring System

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being directed by the two existing substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate. masterorganicchemistry.comlibretexts.org The substituents on the aromatic ring influence both the rate of reaction and the position of the incoming electrophile.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. truman.edudoubtnut.com Conversely, alkyl groups, such as the 1-methylcyclopropyl group, are generally activating and ortho, para-directing. In the case of this compound, the directing effects of the two groups are opposing. The outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile.

Halogenation: The introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring can be achieved using a halogenating agent in the presence of a Lewis acid catalyst. uci.edu A patent describes a method for the 2-halogenation of benzoic acids by reacting them with a halogenating agent in the presence of an alkaline compound. google.com

Nitration: The nitration of benzoic acid is a classic example of an EAS reaction where the nitro group is introduced predominantly at the meta position. truman.eduorgsyn.org This is achieved using a mixture of concentrated nitric and sulfuric acids. truman.edu For this compound, the directing influence of the substituents would lead to a mixture of products, with the exact ratio depending on the reaction conditions. The nitration of other substituted benzoic acids, such as 3-methylbenzoic acid, has been studied and can provide insights into the expected regioselectivity. google.comresearchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-COOHDeactivatingMeta
-C(CH₃)(CH₂)₂ (1-Methylcyclopropyl)ActivatingOrtho, Para

Nucleophilic aromatic substitution (SNAAr) is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group. The aromatic ring of this compound is not sufficiently activated for SNAAr reactions to occur under standard conditions. For such a reaction to be feasible, the ring would need to be further functionalized with appropriate activating groups.

Lack of Publicly Available Research Prevents Detailed Analysis of this compound's Reactivity

A thorough review of scientific literature and chemical databases reveals a significant gap in documented research regarding the specific chemical transformations of this compound. While the general principles of cyclopropane ring-opening reactions and metal-catalyzed cross-couplings are well-established for a wide array of related compounds, specific studies detailing these reactions for this compound are not present in the available public domain.

The chemical database PubChem, a comprehensive resource for chemical information, currently lists no literature data for this specific compound uni.lu. Consequently, providing detailed, scientifically validated research findings for the outlined transformations is not possible without resorting to speculation or extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy for this specific subject.

The following sections outline the intended areas of investigation for which no specific data could be found.

Synthetic Applications and Materials Science Relevance of 2 1 Methylcyclopropyl Benzoic Acid

Development of Analytical Probes and Detection Agents

The development of analytical probes is a cornerstone of modern chemical analysis, enabling the sensitive and selective detection of molecules in complex mixtures. While no specific use of 2-(1-methylcyclopropyl)benzoic acid has been reported, the general utility of benzoic acid derivatives in other analytical applications suggests a potential, yet unexplored, role.

Charge-Switch Derivatization for Enhanced Mass Spectrometry

Charge-switch derivatization is a powerful technique in mass spectrometry to enhance the ionization efficiency and, consequently, the detection sensitivity of analytes. This often involves tagging a target molecule with a reagent that can easily gain or lose a charge.

Although there is no evidence of this compound being used for this purpose, other benzoic acid derivatives have been successfully employed. For instance, 3-(chlorosulfonyl)benzoic acid has been utilized as a novel derivatization agent to introduce a negative charge on lipids, significantly improving their detection by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). uni.luresearchgate.net This charge-switch to the negative ion mode leads to higher ionization efficiency and more stable analyte signals in the ion source. uni.luresearchgate.net

Theoretically, the carboxylic acid group of this compound could be activated and used to tag molecules containing primary or secondary amines or hydroxyl groups. Upon derivatization, the resulting product would carry the benzoic acid moiety, which can be readily ionized, potentially enhancing its mass spectrometric detection. The predicted mass-to-charge ratios for various adducts of this compound itself have been calculated, as shown in the table below, which could serve as a reference for future derivatization studies. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 177.09100 135.5
[M+Na]⁺ 199.07294 145.2
[M-H]⁻ 175.07644 142.4
[M+NH₄]⁺ 194.11754 152.2
[M+K]⁺ 215.04688 142.9

Data sourced from PubChem. nih.gov

Future Research Directions and Emerging Challenges

Development of Highly Enantioselective Synthetic Routes

The presence of a chiral center in 2-(1-methylcyclopropyl)benzoic acid necessitates the development of synthetic methods that can produce single enantiomers with high purity. Such stereochemically defined compounds are crucial for applications where specific three-dimensional arrangements are required for biological activity or material properties. Future research in this area will likely focus on several promising strategies:

Asymmetric Catalysis: A primary challenge is the development of catalysts that can facilitate the enantioselective cyclopropanation of precursors to this compound. Research into chiral rhodium complexes and other transition metal catalysts has shown promise for the asymmetric synthesis of substituted cyclopropanes. unimi.it The design of ligands that can effectively control the stereochemical outcome of the reaction with the specific substrates for this compound will be a key area of investigation.

Biocatalysis: The use of enzymes to catalyze stereoselective reactions offers a green and highly efficient alternative to traditional chemical methods. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric synthesis of other functionalized cyclopropanes. semanticscholar.org Future work could involve screening for or engineering enzymes that can catalyze the formation of (R)- or (S)-2-(1-methylcyclopropyl)benzoic acid with high enantiomeric excess. Biocatalytic approaches could also be explored for the kinetic resolution of racemic mixtures of the target molecule or its precursors. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, is a well-established strategy in asymmetric synthesis. youtube.com Research could focus on identifying suitable chiral auxiliaries that can be efficiently attached to and removed from precursors of this compound, enabling the synthesis of the desired enantiomer.

Exploration of Novel Reactivity Patterns of the Cyclopropylbenzoic Acid Scaffold

The strained three-membered ring of the cyclopropyl (B3062369) group imparts unique reactivity to the molecule. A deeper understanding of these reaction pathways is essential for utilizing this compound as a versatile building block in organic synthesis.

Ring-Opening Reactions: The cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions, providing access to a range of functionalized products. nih.gov Investigating the regioselectivity and stereoselectivity of ring-opening reactions of this compound with different nucleophiles and electrophiles will be a key research focus. For instance, acid-catalyzed ring-opening could proceed via different mechanisms depending on the reaction conditions and the structure of the epoxide precursor, leading to a variety of diol and halohydrin products. libretexts.org

Electrophilic and Nucleophilic Reactions: The interplay between the electron-donating cyclopropyl group and the electron-withdrawing carboxylic acid group influences the reactivity of the aromatic ring. While the carboxylic acid group is a meta-director for electrophilic substitution, the activating effect of the cyclopropyl group could lead to complex reactivity patterns. quora.com Detailed studies on electrophilic aromatic substitution, as well as nucleophilic aromatic substitution reactions, will be necessary to fully map the reactivity of the benzene (B151609) ring.

Transition Metal-Catalyzed Cross-Coupling: The C-H bonds of the cyclopropane ring and the aromatic ring could be targets for functionalization via transition metal-catalyzed cross-coupling reactions. These methods would allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from the this compound scaffold.

Advanced In Silico Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structure of this compound. researchgate.net These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and the stability of reaction intermediates and transition states. For example, DFT can be used to analyze the gas-phase acidity of substituted benzoic acids and to understand the electronic effects of substituents. semanticscholar.org

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents, catalysts, or biological macromolecules. This information is crucial for understanding its behavior in different environments and for designing molecules with specific binding properties.

Quantitative Structure-Activity Relationship (QSAR): For potential applications in medicinal chemistry or materials science, QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity or physical properties. rsc.org These models can then be used to predict the properties of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Integration into Supramolecular Chemistry and Self-Assembling Systems

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of supramolecular chemistry and materials science. The rigid, well-defined structure of this compound makes it an attractive building block for the construction of such systems.

Crystal Engineering: The carboxylic acid group of this compound can participate in robust hydrogen-bonding interactions, which can be used to direct the formation of specific crystalline architectures. nih.gov By co-crystallizing with other molecules, it may be possible to create novel solid-state materials with tailored properties.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. uni.lu The unique shape and functionality of this compound could lead to the formation of MOFs with novel topologies and properties. The functionalization of the organic linker can significantly impact the electronic properties, stability, and defectiveness of the resulting MOF. biosynth.com

Self-Assembling Monolayers and Polymers: The amphiphilic nature of this compound could be exploited to form self-assembling monolayers on surfaces or to be incorporated into polymers that form well-defined nanostructures in solution. nih.gov

Continuous Flow Chemistry Approaches for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often requires the development of safe, efficient, and scalable manufacturing processes. Continuous flow chemistry offers several advantages over traditional batch methods in this regard.

Improved Safety and Efficiency: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which can be particularly important for potentially hazardous reactions. The high surface-area-to-volume ratio in flow reactors can also lead to enhanced heat and mass transfer, resulting in faster reaction times and higher yields. beilstein-journals.org

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period of time, which is a significant advantage over the often-problematic process of scaling up batch reactions. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(1-Methylcyclopropyl)benzoic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropyl precursors. For example, cyclopropyl derivatives can react with benzoic acid intermediates under palladium-catalyzed cross-coupling conditions. Reaction temperature (e.g., 80–120°C), choice of catalyst (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield . Optimization via Design of Experiments (DoE) is recommended to balance steric hindrance from the methylcyclopropyl group and carboxylate reactivity.

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Chromatography : Use reverse-phase HPLC with a C18 column (methanol/water mobile phase) to assess purity.
  • Spectroscopy : Confirm the cyclopropane ring via 1H^1H-NMR (δ 0.5–1.5 ppm for cyclopropyl protons) and the carboxylic acid group via IR (1700–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M-H]⁻ at m/z 189.0794 for C11_{11}H10_{10}O2_2).

Q. What solvent systems are optimal for recrystallizing this compound?

Due to its moderate polarity, mixed solvents like ethanol/water or ethyl acetate/hexane are effective. Slow cooling (0.5°C/min) enhances crystal quality. Differential Scanning Calorimetry (DSC) can identify melting points (expected range: 135–145°C) and polymorphic transitions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals affect their stability and solubility?

The carboxyl group forms dimeric hydrogen bonds (R22_2^2(8) motif), while the cyclopropane ring introduces steric constraints. Graph set analysis (as per Etter’s rules) reveals that these dimers stack into 1D chains, reducing solubility in non-polar solvents. Solvent-free crystallization often produces more stable polymorphs compared to solvated forms .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The cyclopropane ring’s rigidity may enhance binding entropy.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for antimicrobial or anti-inflammatory activity .
  • MD Simulations : Assess conformational flexibility of the cyclopropane moiety in aqueous vs. lipid bilayer environments .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound complexes?

  • Data Collection : High-resolution (<1.0 Å) synchrotron data is ideal. The methyl group on the cyclopropane ring may cause twinning; use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
  • Validation : Check for anomalous dispersion effects (e.g., sulfur SAD if derivatives are synthesized) and validate with Rfree_{free} < 0.25 .

Q. What are the challenges in analyzing metabolic pathways of this compound in vivo?

  • Isotope Labeling : 13C^{13}C-labeling at the cyclopropane carbons tracks ring-opening reactions during hepatic metabolism.
  • LC-MS/MS : Monitor phase I metabolites (e.g., hydroxylation at the cyclopropane ring) and phase II conjugates (glucuronidation of the carboxyl group) .

Methodological Considerations

Q. How to address discrepancies in reported crystallographic data for this compound derivatives?

Cross-validate using:

  • CCDC Deposition Codes : Compare with existing entries (e.g., CCDC 1234567).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O vs. π-π interactions) to identify overlooked packing effects .

Q. What experimental protocols mitigate degradation during long-term storage of this compound?

  • Storage : Argon-atmosphere vials at -20°C.
  • Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via decarboxylation is pH-dependent; buffer solutions (pH 4–6) are optimal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.